1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
“1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one” is a chemical compound with the empirical formula C15H22N2O3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular weight of this compound is 278.35 g/mol . The SMILES string, which represents the structure of the molecule, isCC(C)(C)C(=O)N1CCOc2nc(CCCO)ccc12
. This indicates the presence of a pyrido[2,3-b][1,4]oxazin ring in the structure . Physical And Chemical Properties Analysis
This compound is a solid . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 509.8±50.0 °C at 760 mmHg . The compound does not have a specified melting point .Scientific Research Applications
Synthesis Techniques
One-Pot Synthesis : The compound has been synthesized using a one-pot annulation process. This method involves the reaction of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines, utilizing cesium carbonate in refluxing acetonitrile. This process is highlighted by a Smiles rearrangement of the initial O-alkylation product, followed by cyclization (Cho et al., 2003).
Functionalized Derivatives Synthesis : This compound can be synthesized from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate. The use of ethyl 2-chloro-3-oxopropanoate with 2-amino-3-hydroxypyridine leads to the production of related functional derivatives (Arrault et al., 2002).
Potential for Bioactive Compounds
Synthesis for Pharmaceutical Compounds : The benzo[1,4]-oxazine ring system, which is similar in structure, has significant interest in the search for novel pharmaceutical compounds. There have been efforts in synthesizing pyrido[3,2-b][1,4]-oxazine derivatives as potential scaffolds for bioactive compounds (Gim et al., 2007).
Potential Anticancer Agents : Derivatives of this compound have been studied for their effects on the proliferation and the mitotic index of cultured cells, as well as their impact on the survival of mice bearing leukemia, indicating potential applications in anticancer therapies (Temple et al., 1983).
Miscellaneous Applications
Alkaloids Synthesis : The structure and its derivatives have been utilized in the synthesis of new alkaloids, offering potential for drug discovery and development in various medical fields (Wang et al., 2014).
Herbicidal Activity : Some derivatives have shown potential as protoporphyrinogen oxidase inhibitors with promising herbicidal activities, indicating potential agricultural applications (Wang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-[6-(3-hydroxypropyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)14(19)17-8-10-20-13-12(17)7-6-11(16-13)5-4-9-18/h6-7,18H,4-5,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWBSQKPVMDJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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